molecular formula C9H6FNO B1450368 4-fluoro-1H-indole-5-carbaldehyde CAS No. 1368354-37-3

4-fluoro-1H-indole-5-carbaldehyde

Cat. No. B1450368
CAS RN: 1368354-37-3
M. Wt: 163.15 g/mol
InChI Key: KREBWWXPGNBYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C9H6FNO . It is used as a reactant in the preparation of various derivatives .


Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-indole-5-carbaldehyde consists of a fluorine atom attached to the 4th position of an indole ring, with a carbaldehyde group at the 5th position . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

4-Fluoro-1H-indole-5-carbaldehyde has a molecular weight of 163.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 32.9 Ų and a complexity of 185 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-fluoro-1H-indole-5-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic frameworks. Its reactivity allows for the construction of complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines through cycloaddition reactions . These reactions are atom-economical and align with green chemistry principles, providing a sustainable approach to creating bioactive molecules.

Antiviral Agents

Derivatives of 4-fluoro-1H-indole-5-carbaldehyde have shown potential as antiviral agents. Specifically, thiosemicarbazide derivatives have been investigated for their efficacy against RNA and DNA viruses, displaying inhibitory activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anti-inflammatory and Anti-proliferative Agents

The compound is used in the preparation of curcumin derivatives, which are known for their anti-inflammatory and anti-proliferative properties. These derivatives are significant in the development of treatments for various inflammatory diseases and cancers .

Synthesis of Imaging Probes

4-fluoro-1H-indole-5-carbaldehyde: serves as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives are utilized as β-amyloid imaging probes, aiding in the diagnosis and study of Alzheimer’s disease .

Pharmaceutical Scaffolds

The indole moiety of 4-fluoro-1H-indole-5-carbaldehyde is integral to the assembly of pharmaceutically interesting scaffolds. Its incorporation into multicomponent reactions facilitates the creation of diverse and biologically active compounds .

Green Chemistry Applications

Due to its atom-economical nature in reactions, 4-fluoro-1H-indole-5-carbaldehyde is a prime example of a compound used in green chemistry. It enables the development of sustainable processes in organic synthesis, minimizing waste and environmental impact .

Safety and Hazards

The safety information available indicates that 4-fluoro-1H-indole-5-carbaldehyde may be harmful if swallowed and may cause eye irritation . It may also cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREBWWXPGNBYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 5
4-fluoro-1H-indole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-fluoro-1H-indole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.